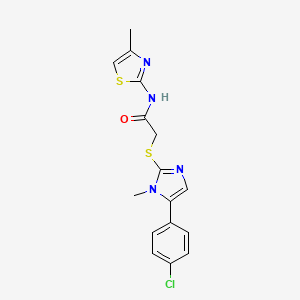

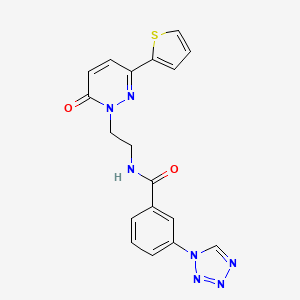

4-((3-Chloro-4-methylphenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), an amino group, and a chloro-methylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines, such as 3-chloro-4-methylaniline . These reactions can be carried out in various solvents, such as acetic acid .Chemical Reactions Analysis

Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including quinoline derivatives, is a foundational aspect of research in medicinal chemistry and materials science. For instance, the synthesis of various pyridine and fused pyridine derivatives, including quinoline-3-carbonitriles, showcases the reactivity and functionalization potential of these compounds. These synthetic pathways provide a gateway to exploring the diverse biological and physical properties of the synthesized molecules (Al-Issa, 2012).

Corrosion Inhibition

Quinoline derivatives have been investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Studies demonstrate that compounds like 2-amino-4-arylquinoline-3-carbonitriles exhibit significant inhibition efficiency against mild steel corrosion, highlighting their potential as sustainable corrosion inhibitors. The inhibition mechanism often involves the adsorption of these compounds onto the metal surface, forming a protective layer (Verma et al., 2015).

Antimicrobial Activity

The antibacterial and antifungal activities of quinoline derivatives underscore their importance in the development of new therapeutic agents. Efficient synthetic strategies have led to the creation of compounds with significant antimicrobial properties, suggesting their utility in combating infectious diseases. The structural modifications in these molecules play a crucial role in enhancing their bioactivity, with certain functional groups contributing to increased antimicrobial efficacy (Desai et al., 2021).

Optoelectronic and Charge Transport Properties

The exploration of optoelectronic and charge transport properties of hydroquinoline derivatives, including quinoline-3-carbonitrile analogs, is pivotal for the development of novel materials for electronic and photonic applications. Research in this area focuses on understanding the structural, electronic, and optical characteristics of these compounds, which can lead to their use in devices requiring efficient charge transport and light emission properties (Irfan et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3-chloro-4-methylanilino)-6-methylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3.ClH/c1-11-3-6-17-15(7-11)18(13(9-20)10-21-17)22-14-5-4-12(2)16(19)8-14;/h3-8,10H,1-2H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSTHBPHVBYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2869372.png)

![2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2869373.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)

![9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2869378.png)

![methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate](/img/structure/B2869380.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)

![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)